ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-formyl-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)11-8-14-15(12(11)9-16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHUJHHYMVBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives . The reaction typically takes place in ethanol under reflux conditions, followed by purification using column chromatography . The product is obtained as a yellow solid with a melting point of 76-78°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Ethyl 5-carboxy-1-phenyl-1H-pyrazole-4-carboxylate
Reduction: Ethyl 5-hydroxymethyl-1-phenyl-1H-pyrazole-4-carboxylate
Substitution: Various substituted phenyl derivatives depending on the substituent introduced
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic properties. Pyrazole derivatives are known for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.
Antibacterial and Antifungal Activities
Research has shown that compounds derived from pyrazole exhibit significant antibacterial and antifungal activities. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound demonstrated promising activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that certain pyrazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives with modifications to the pyrazole ring showed IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .
Materials Science
This compound has been explored for its non-linear optical (NLO) properties. Novel N-substituted derivatives have been synthesized and characterized for their potential applications in photonic devices. These materials can be utilized in the development of optical switches and frequency converters due to their favorable NLO characteristics .
Analytical Chemistry
In analytical applications, this compound can be effectively separated using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its analysis, which is critical for both quality control in pharmaceutical formulations and for research purposes in laboratories .
| Application Area | Description | Methodology | Key Findings |
|---|---|---|---|
| Medicinal Chemistry | Antibacterial & Antifungal | Synthesis & Testing | Effective against Gram-positive & Gram-negative bacteria |
| Anticancer | In vitro assays | Significant cytotoxicity against A549 & MCF-7 cell lines | |
| Materials Science | Non-linear optics | Synthesis of derivatives | Promising NLO properties for photonic applications |
| Analytical Chemistry | HPLC separation | Reverse-phase methodology | Scalable method for compound analysis |
Case Study 1: Antimicrobial Activity
A study synthesized a series of pyrazole derivatives including this compound. The antimicrobial efficacy was evaluated against multiple pathogens, revealing that some derivatives exhibited potent activity with MIC values significantly lower than standard treatments .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of pyrazole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation effectively, making them candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the phenyl and pyrazole rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazole vs. Pyrazole Derivatives
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () replaces the pyrazole core with a 1,2,3-triazole ring. This substitution alters electronic properties: triazoles exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, enhancing intermolecular interactions in crystal lattices. Pyrazoles, with two adjacent nitrogen atoms, show distinct tautomerism and coordination chemistry .
Functional Group Modifications
- Formyl vs. Cyano Substituents Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate () replaces the formyl group with a cyano group. The cyano group is strongly electron-withdrawing, increasing ring electron deficiency compared to the formyl group, which can participate in nucleophilic additions (e.g., Knoevenagel condensations). This difference impacts reactivity in downstream syntheses .
- Formyl vs. Azido Substituents
Ethyl 5-azido-1H-pyrazole-4-carboxylate () contains an azido group instead of formyl. The azide enables click chemistry (e.g., Huisgen cycloadditions), whereas the formyl group is more suited for Schiff base formation or reductions to alcohols .
Aryl Substitutions
- Phenyl vs. Pyridinyl Substituents
In triazole derivatives (), the phenyl group is replaced with pyridin-3-yl. The pyridine ring introduces basicity and coordination sites for metal complexes, which are absent in the purely aromatic phenyl group. This substitution can influence solubility and biological activity .
Physicochemical and Structural Properties
Melting Points and Stability
Crystallographic Features
- Hydrogen Bonding : In triazole derivatives (), N–H···O and C–H···O interactions dominate crystal packing. Pyrazole derivatives with formyl groups may exhibit C=O···H–C interactions, but data specific to the target compound are lacking .
- Software Tools : Programs like SHELX () and Mercury () are critical for analyzing such structures, though pyrazole-formyl systems remain understudied compared to triazoles .
Biological Activity
Ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate (E5FPC) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of E5FPC, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
E5FPC is characterized by its pyrazole ring and contains both carboxylate and formyl functional groups. Its molecular formula is C12H11N2O3, with a molecular weight of approximately 244.25 g/mol. The compound has a melting point range of 39-41°C and exists as a liquid at room temperature.
Synthesis Methods
Various synthesis methods have been developed for E5FPC, allowing for efficient production and derivatization. Some notable methods include:
- Condensation Reactions : E5FPC can be synthesized through condensation reactions involving substituted aldehydes and hydrazines.
- Cyclization Techniques : Cyclization of appropriate precursors in acidic or basic conditions yields E5FPC in moderate to high yields.
These methods not only facilitate the production of E5FPC but also allow for the exploration of its derivatives with enhanced biological activities.
Antiparasitic Effects
E5FPC exhibits significant biological activity against various parasitic infections:
- Antileishmanial Activity : Studies have shown that E5FPC effectively targets Leishmania species, disrupting metabolic pathways essential for parasite survival through strong hydrogen bonding interactions with enzyme active sites.
- Antimalarial Properties : The compound has also demonstrated antimalarial effects against Plasmodium species, indicating its potential as a therapeutic agent in treating malaria.
Cellular Mechanisms
The biological activity of E5FPC is attributed to its interactions with various biomolecules:
- Enzyme Inhibition : E5FPC influences enzymatic activities crucial for cellular metabolism, particularly affecting hydrolases and oxidoreductases. This modulation can lead to alterations in cell signaling pathways related to inflammation and apoptosis.
- Inflammatory Response : The compound has been implicated in influencing inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Comparative Analysis with Related Compounds
The following table compares E5FPC with structurally similar compounds, highlighting their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C13H14N2O3 | Antimicrobial properties |
| Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | C12H12N2O3 | Photochromic properties |
| Ethyl 5-methyl-1H-pyrazole-4-carboxylate | C11H12N2O2 | Anti-inflammatory effects |
| This compound | C12H11N2O3 | Antileishmanial, Antimalarial |
E5FPC's unique formyl substitution on the pyrazole ring enhances its biological activity against specific pathogens compared to other derivatives lacking such functional groups.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of E5FPC in medicinal chemistry:
- Anticancer Activity : Research indicates that pyrazole derivatives, including E5FPC, exhibit antiproliferative effects against various cancer cell lines. These compounds are being explored as potential anticancer agents due to their ability to inhibit tumor growth through multiple mechanisms .
- Anti-inflammatory Properties : E5FPC has shown promise in modulating inflammatory responses, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a formyl donor (e.g., DMF-DMA), and phenylhydrazine. This method, adapted from analogous pyrazole-4-carboxylate syntheses, involves:
Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine in ethanol under reflux to form the pyrazole core.
Formylation : Introducing the formyl group at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
Esterification : Maintaining the ethyl ester group at the 4-position through controlled hydrolysis or direct synthesis.
Yields typically range from 60–75%, with purification via silica gel chromatography.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the ester carbonyl resonates at δ 165–170 ppm. Aromatic protons from the phenyl group show splitting patterns between δ 7.2–7.8 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirm functional groups.
- Crystallography :
Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines the structure, revealing planarity of the pyrazole ring and dihedral angles between substituents. Mercury software visualizes packing motifs and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) model reaction intermediates and transition states to identify energetically favorable pathways:
- Reaction Path Search : Software like GRRM or Gaussian explores potential energy surfaces for cyclocondensation and formylation steps .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield, favoring polar aprotic solvents (e.g., DMF) for formylation .
Experimental validation involves adjusting reaction conditions (temperature, solvent) based on computational predictions to achieve >80% yield.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : Discrepancies (e.g., unexpected NOE interactions in NMR vs. SC-XRD bond lengths) require:
Q. Multi-Technique Cross-Validation :
Q. Theoretical Refinement :
Q. How does the electronic nature of the formyl group influence reactivity in downstream applications?
- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the 4-carboxylate position, enabling:
- Nucleophilic Acyl Substitutions : React with amines or hydrazides to form hydrazones or amides.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 5-position using Pd catalysts, monitored by LC-MS .
Electrostatic potential maps (generated via Gaussian) highlight charge distribution, guiding functionalization sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
